molecular formula C15H10Cl3N5OS B3598501 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide

2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide

Cat. No.: B3598501
M. Wt: 414.7 g/mol
InChI Key: QSHRLKIJNABKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide” is a complex organic molecule that contains several functional groups. These include a phenyl group, a tetrazole group, a thioether group, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a tetrazole group suggests that the compound could have a ring-like structure, while the phenyl groups are likely to add a degree of aromaticity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the tetrazole group can participate in reactions such as nucleophilic substitution and elimination, while the acetamide group can undergo hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by factors such as its molecular structure and the nature of its functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action could involve interacting with certain biological targets to produce a therapeutic effect .

Safety and Hazards

Like all chemicals, this compound should be handled with care to avoid potential hazards. It’s important to use appropriate personal protective equipment and follow safe laboratory practices when handling this compound .

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields, such as medicine or materials science. This could involve studying its physical and chemical properties, investigating its biological activity, and developing methods for its synthesis .

Properties

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanyl-N-(2,4,5-trichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3N5OS/c16-10-6-12(18)13(7-11(10)17)19-14(24)8-25-15-20-21-22-23(15)9-4-2-1-3-5-9/h1-7H,8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHRLKIJNABKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide
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2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide
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2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide
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2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide
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2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide

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